molecular formula C16H18FN3O B7511513 N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide

N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide

Cat. No. B7511513
M. Wt: 287.33 g/mol
InChI Key: YIINHALVGZRYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide, also known as CFZ, is a small molecule inhibitor that has shown promising results in various scientific research applications. CFZ belongs to the class of proteasome inhibitors, which are used to treat cancer and other diseases.

Mechanism of Action

N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide works by inhibiting the proteasome, which is responsible for the degradation of intracellular proteins. By inhibiting the proteasome, N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide prevents the degradation of proteins that are involved in cell cycle regulation and apoptosis, leading to the death of cancer cells. N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has also been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and promote apoptosis in cancer cells. N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has also been shown to decrease the production of inflammatory cytokines and reduce the activation of immune cells.

Advantages and Limitations for Lab Experiments

N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has also been extensively studied, and its mechanism of action is well understood. However, N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide also has some limitations for lab experiments. It is a potent inhibitor of the proteasome, and its use can lead to off-target effects. N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide. One area of interest is the development of N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide analogs with improved potency and selectivity. Another area of interest is the study of N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide in combination with other drugs for the treatment of cancer and other diseases. N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, and further research in this area is warranted.
Conclusion:
In conclusion, N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide is a small molecule inhibitor that has shown promising results in various scientific research applications. Its mechanism of action involves the inhibition of the proteasome, which leads to the death of cancer cells and the reduction of inflammation. N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential therapeutic applications of N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide.

Synthesis Methods

The synthesis of N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide involves the reaction of 2-fluorobenzoyl chloride with 2-cyclohexylpyrazole in the presence of a base such as triethylamine. The reaction mixture is then purified through column chromatography to obtain the pure product.

Scientific Research Applications

N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-14-9-5-4-8-13(14)16(21)19-15-10-11-18-20(15)12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIINHALVGZRYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-cyclohexylpyrazol-3-yl)-2-fluorobenzamide

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